フォスフェストロールナトリウム

概要

説明

Fosfestrol Sodium, also known as Diethylstilbestrol Sodium, is a synthetic nonsteroidal estrogen used in scientific research applications. It is a white crystalline powder that is soluble in water and ethanol, and is most commonly found in the form of its sodium salt. Fosfestrol Sodium is used in a variety of scientific research fields such as endocrinology, reproductive biology, and pharmacology.

科学的研究の応用

前立腺がん治療

フォスフェストロールナトリウム: , 別名ジエチルスチルベストロール二リン酸塩は、主に前立腺がんの治療に使用されます。 これは、去勢抵抗性前立腺がんに対する高用量エストロゲン療法として機能し、特に、精巣摘除術やゴナドトロピン放出ホルモンモジュレーターなどの他の治療法が進行を阻止できなかった場合に使用されます .

エストロゲン受容体アゴニスト

エストロゲン受容体(ER)アゴニストとして、フォスフェストロールナトリウムは前立腺がん治療に重要な役割を果たしています。 エストロゲン受容体に結合し、エストロゲンホルモンの作用を模倣します。これは、特定のがん治療において有益な場合があります .

テストステロンフレアの予防

フォスフェストロールナトリウムは、前立腺がんの男性におけるゴナドトロピン放出ホルモンアゴニスト療法の開始時に、テストステロンフレアを防ぐために使用されてきました。 この用途は、進行した前立腺がんに関連する症状の管理において重要です .

バイオアベイラビリティの向上

フォスフェストロールナトリウムの経口溶解度とバイオアベイラビリティを向上させるため、経口自己ナノエマルション製剤(SNEDDS)の開発に関する研究が行われています。 これは、前立腺がんに対する薬物の有効性を大幅に向上させる可能性があります .

抗癌剤の可能性

フォスフェストロールナトリウムを負荷した最適化された固体SNEDDSは、in vitroで前立腺細胞の増殖を有意に阻害し、アポトーシスを誘導することが示されています。 これは、フォスフェストロールナトリウムが抗癌活性を強化する可能性を示唆しています .

薬物動態の改善

SNEDDSを介して送達された場合、フォスフェストロールナトリウムは、Caco-2細胞の透過性とin vivoでのバイオアベイラビリティを増加させる可能性があることを研究は示しています。 この薬物動態の改善により、より効果的な投与量と治療成績につながる可能性があります .

作用機序

Target of Action

Fosfestrol Sodium is an estrogen medication . It primarily targets the estrogen receptors , which are the biological targets of estrogens like estradiol . It is an agonist of these receptors .

Mode of Action

Fosfestrol Sodium acts as a prodrug of diethylstilbestrol . Its mechanism of action is due to its ability to slow down the growth and spread of prostate cancer in men by blocking the effects of testosterone, which can stimulate the growth of prostate cancer cells .

Biochemical Pathways

Fosfestrol Sodium affects the androgen signaling pathway . It alters the pituitary axis, adrenal secretion, and 5-alpha reductase activity . By blocking the effects of testosterone, it inhibits the growth of prostate cancer cells .

Pharmacokinetics

Fosfestrol Sodium is given by slow intravenous infusion once per day to once per week or by mouth once per day . It is administered at a dosage of 600 to 1200 mg/day by slow intravenous infusion over a period of 1 hour for a treatment duration of 5 to 10 days in men with prostate cancer . Following this, it is given at a dose of 300 mg/day for 10 to 20 days . Maintenance doses of Fosfestrol Sodium of 300 to 600 mg may be given four times per week .

Result of Action

The action of Fosfestrol Sodium results in a decrease in the growth and spread of prostate cancer cells . It can help to shrink tumors, relieve symptoms such as pain and difficulty urinating, and improve the overall quality of life for men with advanced prostate cancer .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Fosfestrol Sodium plays a significant role in biochemical reactions by acting as an agonist of the estrogen receptor. This interaction is crucial for its therapeutic effects. Upon administration, Fosfestrol Sodium is converted into diethylstilbestrol, which then binds to estrogen receptors. This binding leads to the modulation of various biochemical pathways, including the inhibition of gonadotropin release from the pituitary gland. Additionally, Fosfestrol Sodium interacts with proteins such as sex hormone-binding globulin, which influences its bioavailability and activity .

Cellular Effects

Fosfestrol Sodium exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways. Specifically, Fosfestrol Sodium influences the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the synthesis of DNA, RNA, and proteins. These changes are mediated through its interaction with estrogen receptors, leading to downstream effects on gene expression and cellular function .

Molecular Mechanism

The molecular mechanism of Fosfestrol Sodium involves its conversion to diethylstilbestrol, which then binds to estrogen receptors. This binding triggers a cascade of molecular events, including the activation or inhibition of specific genes. Fosfestrol Sodium acts as an agonist of the estrogen receptor, leading to the suppression of testosterone levels in men. This suppression is achieved through the inhibition of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fosfestrol Sodium change over time. The compound is known for its stability and gradual degradation, which influences its long-term effects on cellular function. Studies have shown that Fosfestrol Sodium can maintain its activity for extended periods, leading to sustained suppression of testosterone levels and continuous inhibition of prostate cancer cell proliferation. Prolonged exposure to Fosfestrol Sodium may also result in the development of resistance in some cancer cells .

Dosage Effects in Animal Models

The effects of Fosfestrol Sodium vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostate cancer cell growth without causing significant adverse effects. At higher doses, Fosfestrol Sodium can lead to toxic effects, including cardiovascular complications and thromboembolic events. These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .

Metabolic Pathways

Fosfestrol Sodium is involved in several metabolic pathways. Upon administration, it undergoes enzymatic conversion to diethylstilbestrol, which then exerts its effects on estrogen receptors. This conversion is facilitated by enzymes such as phosphatases. Additionally, Fosfestrol Sodium influences metabolic flux by altering the levels of various metabolites involved in estrogen signaling pathways. These changes in metabolic pathways contribute to its therapeutic efficacy and potential side effects .

Transport and Distribution

The transport and distribution of Fosfestrol Sodium within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is distributed throughout the body, with a particular affinity for prostate tissue. Fosfestrol Sodium is transported across cell membranes by estrogen transporters and binds to sex hormone-binding globulin, which regulates its bioavailability. This distribution pattern ensures that the compound reaches its target tissues and exerts its therapeutic effects .

Subcellular Localization

Fosfestrol Sodium exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with estrogen receptors. This localization is facilitated by targeting signals and post-translational modifications that direct Fosfestrol Sodium to specific cellular compartments. The subcellular localization of Fosfestrol Sodium ensures that it can effectively modulate gene expression and cellular processes .

特性

IUPAC Name |

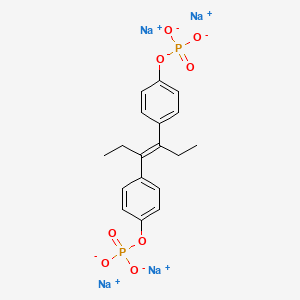

tetrasodium;[4-[4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZAXRQNRRXUMY-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Na4O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963762 | |

| Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4719-75-9 | |

| Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1228377.png)

![2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B1228384.png)

![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide](/img/structure/B1228385.png)

![5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1228386.png)

![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)